![molecular formula C7H8N4 B1396157 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1190380-60-9](/img/structure/B1396157.png)
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
Overview
Description
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 5-position.
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound that has been the subject of extensive research
Mode of Action
It is known that pyrazolo[3,4-b]pyridines have a close similarity with the purine bases adenine and guanine , which suggests that they might interact with biological targets in a similar manner
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By doing so, it can affect the production of proteins involved in various cellular processes, such as cell growth, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context . For instance, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which can impact cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can modulate specific signaling pathways and cellular processes without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as cell death and tissue damage . These threshold effects highlight the importance of carefully optimizing the dosage of this compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of nucleotides and other biomolecules . For example, this compound can inhibit the activity of certain kinases, which play a key role in the phosphorylation of nucleotides and other substrates . By doing so, it can affect the metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within specific cellular compartments . For instance, certain transporters can actively transport this compound across the cell membrane, allowing it to accumulate in the cytoplasm and other intracellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the iodization of 5-bromo-1H-pyrazolo[3,4-B]pyridine followed by protection of the NH group and subsequent reactions to introduce the desired substituents .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: It has shown promise as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer and neurological disorders
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-B]pyridine: Lacks the methyl group at the 1-position, which can affect its biological activity and reactivity.
2H-pyrazolo[3,4-B]pyridine: Has a different tautomeric form, leading to variations in its chemical properties and applications.
5-amino-1H-pyrazolo[4,3-B]pyridine: Possesses a different substitution pattern, which can influence its pharmacological profile and synthetic utility.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(3-10-11)2-6(8)4-9-7/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMIGDVPBZSXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
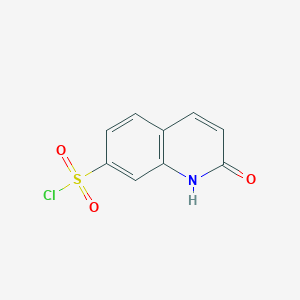
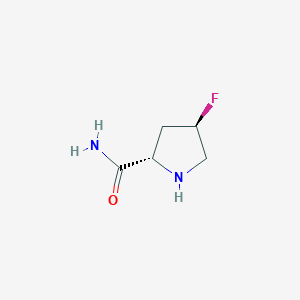
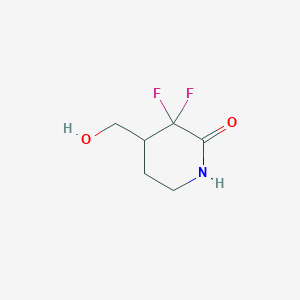

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)
![8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)
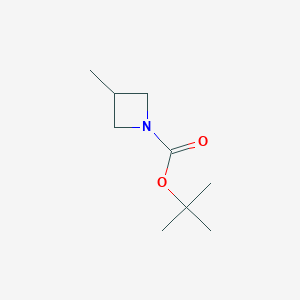
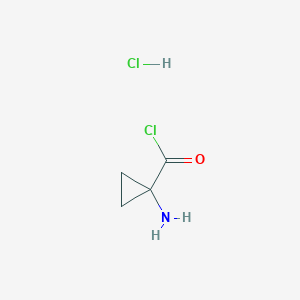
![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1396086.png)
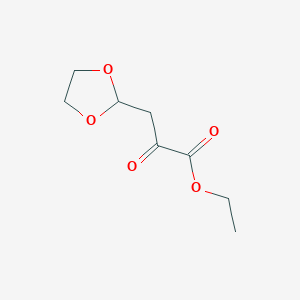
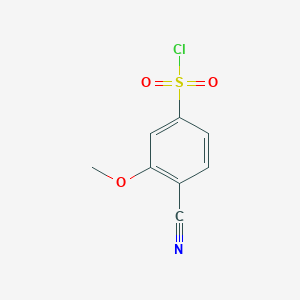
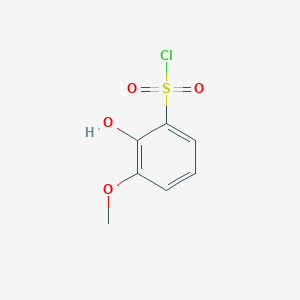
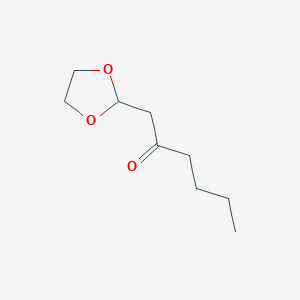
![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)
